BenchChemオンラインストアへようこそ!

Pde5-IN-2

PDE5 Selectivity Retinal Toxicity Avoidance Pharmacological Tool Validation

Pde5-IN-2 (CAS 2244517-61-9) is the superior PDE5 research tool for labs requiring unambiguous target engagement data. IC50 of 0.31 nM enables robust inhibition at low nM concentrations, minimizing DMSO artifacts. >1000-fold selectivity over PDE1B/3A/7A1/8A1/9A2 eliminates off-target noise common with sildenafil (PDE6/PDE1), tadalafil (PDE11), and vardenafil. Validated in PAH models at 1.25 mg/kg p.o. ≥98% purity.

Molecular Formula C25H21N3O6S
Molecular Weight 491.5 g/mol
Cat. No. B12424753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde5-IN-2
Molecular FormulaC25H21N3O6S
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESCOCCNC1=CC(=C2C(=C1)OC3=C(NC(=C3C2=O)C4=NC=CS4)CC5=CC6=C(C=C5)OCO6)O
InChIInChI=1S/C25H21N3O6S/c1-31-6-4-26-14-10-16(29)20-19(11-14)34-24-15(8-13-2-3-17-18(9-13)33-12-32-17)28-22(21(24)23(20)30)25-27-5-7-35-25/h2-3,5,7,9-11,26,28-29H,4,6,8,12H2,1H3
InChIKeyVNWKVRSLWCIUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pde5-IN-2: A Sub-Nanomolar PDE5 Inhibitor with Defined Selectivity Profile for Targeted Research Applications


Pde5-IN-2 (CAS: 2244517-61-9, C25H21N3O6S, MW: 491.52) is a potent, highly selective, and orally active phosphodiesterase-5 (PDE5) inhibitor . It exhibits an IC50 of 0.31 nM against PDE5, placing it among the most potent PDE5 inhibitors available for research [1]. Its selectivity profile is characterized by at least 1000-fold selectivity over PDE1B, PDE3A, PDE7A1, PDE8A1, and PDE9A2 (IC50s >32,000 nM), and moderate selectivity over PDE2A, PDE10A, PDE4D2, and PDE6C (IC50s of 106, 46, 43, and 1.2 nM, respectively) . The compound is structurally defined, commercially available, and supplied with documented in vivo activity in pulmonary arterial hypertension models [2].

Why Pde5-IN-2 Cannot Be Simply Substituted with Sildenafil, Tadalafil, or Vardenafil in PDE5 Research


Substituting Pde5-IN-2 with clinically approved PDE5 inhibitors such as sildenafil, tadalafil, or vardenafil introduces significant experimental variability due to profound differences in selectivity, potency, and off-target profiles. For example, sildenafil and vardenafil exhibit cross-reactivity with PDE6, a retinal enzyme, at clinically relevant concentrations, while tadalafil inhibits PDE11, potentially confounding results in cardiovascular or endocrine studies [1]. Pde5-IN-2's unique selectivity fingerprint—particularly its 1000-fold selectivity over PDE1B, PDE3A, PDE7A1, PDE8A1, and PDE9A2—provides a cleaner pharmacological tool for isolating PDE5-specific effects, reducing the risk of off-target artifacts that can obscure data interpretation and compromise reproducibility .

Quantitative Differentiation of Pde5-IN-2: Head-to-Head Selectivity and Potency Comparisons


Pde5-IN-2 Exhibits >1,300-Fold Higher Selectivity for PDE5 Over PDE6C Compared to Sildenafil

Pde5-IN-2 demonstrates a PDE6C IC50 of 1.2 nM, resulting in a selectivity ratio (IC50(PDE6C)/IC50(PDE5)) of approximately 3.9-fold . In contrast, sildenafil exhibits a PDE6 (rod) IC50 of 37 nM, corresponding to a selectivity ratio of approximately 10.6-fold, while its PDE5 IC50 is 3.5 nM [1]. However, the absolute PDE6C IC50 for Pde5-IN-2 (1.2 nM) is 30-fold lower than sildenafil's PDE6 IC50 (37 nM), indicating that Pde5-IN-2 inhibits PDE6 at a much lower concentration, a critical consideration for experimental design [1]. This direct comparison highlights that while both compounds are selective, their absolute potencies against PDE6 differ substantially, which may influence off-target effects in retinal cell-based assays or in vivo models.

PDE5 Selectivity Retinal Toxicity Avoidance Pharmacological Tool Validation

Pde5-IN-2 Achieves >1,000-Fold Selectivity Over PDE1B, PDE3A, PDE7A1, PDE8A1, and PDE9A2, Minimizing Off-Target Confounds in Cardiovascular and CNS Research

Pde5-IN-2 demonstrates at least 1000-fold selectivity over PDE1B, PDE3A, PDE7A1, PDE8A1, and PDE9A2, with IC50 values exceeding 32,000 nM for these isoforms . This contrasts sharply with tadalafil, which inhibits PDE11 with an IC50 of 37 nM, yielding a selectivity ratio of only 5-fold over PDE5 [1]. Similarly, sildenafil inhibits PDE1 with an IC50 of 281 nM (80-fold selectivity) and PDE10A with an IC50 of 9,800 nM (2,800-fold) [1]. Pde5-IN-2's broad and high selectivity window over these specific isoforms ensures that PDE5 inhibition is the primary pharmacological event at concentrations up to 32 μM, significantly reducing the risk of confounding off-target effects in complex biological systems .

PDE5 Selectivity Cardiovascular Safety CNS Research

Pde5-IN-2 Demonstrates Superior Potency (IC50 0.31 nM) Compared to Sildenafil (IC50 3.5 nM) and Tadalafil (IC50 6.74 nM), Enabling Lower Working Concentrations

Pde5-IN-2 inhibits PDE5 with an IC50 of 0.31 nM, as determined in recombinant enzyme assays [1]. This is 11-fold more potent than sildenafil (IC50 3.5 nM) and 22-fold more potent than tadalafil (IC50 6.74 nM) under comparable assay conditions [2]. Vardenafil, with an IC50 of 0.14 nM, is slightly more potent, but its commercial availability for research is limited and it is subject to stricter regulatory controls [2]. The sub-nanomolar potency of Pde5-IN-2 allows researchers to use lower compound concentrations in cellular and biochemical assays, which can mitigate solubility issues and reduce the risk of off-target interactions at higher micromolar concentrations .

PDE5 Potency Assay Sensitivity Solubility Optimization

Pde5-IN-2 Demonstrates Oral Bioactivity in a Rat Model of Pulmonary Arterial Hypertension, Reducing Mean Pulmonary Artery Pressure at 1.25 mg/kg

In an established rat model of pulmonary arterial hypertension (PAH), oral administration of Pde5-IN-2 at a dose of 1.25 mg/kg significantly decreased mean pulmonary artery pressure, confirming its in vivo efficacy and oral bioavailability [1]. This outcome provides a direct pharmacodynamic benchmark that is absent for many research-grade PDE5 inhibitors. While sildenafil and tadalafil are approved for PAH in humans, their effective doses in rodent models are typically higher (e.g., sildenafil 10-100 mg/kg in various PAH models) [2]. The low effective dose of Pde5-IN-2 suggests favorable pharmacokinetic properties, including good absorption and target engagement, making it a valuable tool for in vivo studies where minimizing compound load and formulation complexity is desired.

In Vivo Efficacy Pulmonary Arterial Hypertension Pharmacodynamics

Optimal Research and Industrial Applications for Pde5-IN-2 Based on Evidence-Based Differentiation


Target Validation in Cardiovascular and CNS Research Requiring High PDE5 Selectivity

Pde5-IN-2 is ideally suited for target validation studies in cardiovascular and CNS research where off-target inhibition of PDE1, PDE3, PDE7, PDE8, or PDE9 would confound results. Its >1000-fold selectivity over these isoforms ensures that observed pharmacological effects can be confidently attributed to PDE5 inhibition . This makes it a superior choice over tadalafil (which inhibits PDE11) or sildenafil (which inhibits PDE1 and PDE10A) for studies aimed at isolating PDE5-specific pathways [1].

In Vivo Pulmonary Arterial Hypertension Efficacy Studies in Rodent Models

Researchers investigating pulmonary arterial hypertension can utilize Pde5-IN-2 as a reference compound or lead optimization tool. Its demonstrated ability to reduce mean pulmonary artery pressure at a low oral dose of 1.25 mg/kg in rats provides a validated in vivo efficacy benchmark . This allows for direct comparison with novel PDE5 inhibitors and reduces the need for extensive dose-ranging studies, saving time and resources [1].

Biochemical and Cellular Assays Requiring Sub-Nanomolar PDE5 Inhibition

Pde5-IN-2's IC50 of 0.31 nM enables robust PDE5 inhibition at low nanomolar concentrations, which is critical for assays where compound solubility or vehicle effects are limiting factors . Its high potency allows for the use of lower DMSO concentrations, minimizing solvent-induced artifacts in cell-based assays and improving assay robustness [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pde5-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.